5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . This method ensures the formation of the thiadiazole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the cyclodehydration of N,N’-diacylhydrazines under microwave irradiation, which significantly reduces reaction time and improves product purity.
Chemical Reactions Analysis
Types of Reactions
5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing ones on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share a similar ring structure but contain an oxygen atom instead of sulfur.
1,2,4-Thiadiazoles: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substituents and the resulting biological activity. The nonyl group attached to the thiadiazole ring can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other thiadiazole derivatives .
Properties
Molecular Formula |
C11H21N3S |
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Molecular Weight |
227.37 g/mol |
IUPAC Name |
5-nonan-5-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-7-9(8-6-4-2)10-13-14-11(12)15-10/h9H,3-8H2,1-2H3,(H2,12,14) |
InChI Key |
PTSQTYQLEXBGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=NN=C(S1)N |
Origin of Product |
United States |
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